molecular formula C12H20N4O3S B5210058 N-{[2-(dimethylamino)-3-pyridinyl]methyl}-4-morpholinesulfonamide

N-{[2-(dimethylamino)-3-pyridinyl]methyl}-4-morpholinesulfonamide

Katalognummer B5210058
Molekulargewicht: 300.38 g/mol
InChI-Schlüssel: NAQWXAUSGFAGBZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-{[2-(dimethylamino)-3-pyridinyl]methyl}-4-morpholinesulfonamide, also known as NVP-AAM077, is a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor subtype. It was first synthesized by Novartis in 1999 and has since been used in a wide range of scientific research studies.

Wirkmechanismus

NMDA receptors are ionotropic glutamate receptors that play a crucial role in synaptic plasticity and learning and memory processes. N-{[2-(dimethylamino)-3-pyridinyl]methyl}-4-morpholinesulfonamide binds to the GluN2B subunit of the NMDA receptor, blocking the channel and preventing the influx of calcium ions into the cell. This leads to a reduction in the excitatory neurotransmission mediated by the NMDA receptor.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the severity of ischemic brain injury in animal models, and to improve cognitive function in animal models of Alzheimer's disease. It has also been shown to have antinociceptive effects in animal models of pain.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using N-{[2-(dimethylamino)-3-pyridinyl]methyl}-4-morpholinesulfonamide in lab experiments is its selectivity for the GluN2B subunit of the NMDA receptor. This allows for more precise manipulation of the NMDA receptor system, without affecting other glutamate receptor subtypes. However, one limitation of using this compound is its relatively short half-life, which may require frequent dosing in some experiments.

Zukünftige Richtungen

There are many potential future directions for research involving N-{[2-(dimethylamino)-3-pyridinyl]methyl}-4-morpholinesulfonamide. One area of interest is the role of the NMDA receptor in the pathophysiology of psychiatric disorders such as depression and schizophrenia. Another area of interest is the development of more potent and selective NMDA receptor antagonists for use in clinical settings. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound in different animal models and in humans.

Synthesemethoden

The synthesis of N-{[2-(dimethylamino)-3-pyridinyl]methyl}-4-morpholinesulfonamide involves several steps, including the reaction of 2-chloro-3-pyridinemethanol with dimethylamine to form 2-(dimethylamino)-3-pyridinemethanol. This intermediate is then reacted with morpholine and sulfamic acid to form this compound.

Wissenschaftliche Forschungsanwendungen

N-{[2-(dimethylamino)-3-pyridinyl]methyl}-4-morpholinesulfonamide has been used in a variety of scientific research studies, particularly in the field of neuroscience. It has been shown to be a potent and selective antagonist of the NMDA receptor subtype, which is involved in many physiological and pathological processes in the central nervous system.

Eigenschaften

IUPAC Name

N-[[2-(dimethylamino)pyridin-3-yl]methyl]morpholine-4-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4O3S/c1-15(2)12-11(4-3-5-13-12)10-14-20(17,18)16-6-8-19-9-7-16/h3-5,14H,6-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAQWXAUSGFAGBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=CC=N1)CNS(=O)(=O)N2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.